
5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 2-methoxyphenyl substituent at position 5, a methyl group at the N1 position, and a carboxylic acid moiety at position 4. The structural and electronic properties of this compound are influenced by the ortho-methoxy group on the phenyl ring, which may enhance steric effects and modulate intermolecular interactions in crystalline states .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid typically involves the condensation of 2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group readily undergoes esterification and amide coupling reactions. These transformations are critical for modifying bioavailability or attaching functional groups.
Decarboxylation Reactions
Thermal or acidic conditions induce decarboxylation, eliminating CO<sub>2</sub> to form substituted pyrazoles:
C12H12N2O3Δ,H2SO4C11H10N2O+CO2↑
-
Conditions : 120°C, concentrated H<sub>2</sub>SO<sub>4</sub>.
-
Application : Generates simpler pyrazole derivatives for further functionalization .
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic substitution (e.g., nitration, sulfonation) to specific positions:
-
Nitration :
Compound+HNO3/H2SO4→3-Nitro derivative -
Halogenation :
Bromination occurs at the phenyl ring’s para position relative to the methoxy group.
Metal Complexation
The pyrazole nitrogen and carboxylic acid oxygen serve as ligands for metal ions:
Metal Salt | Conditions | Complex Structure | Application | Source |
---|---|---|---|---|
Cu(II) acetate | Ethanol, reflux | Octahedral Cu(II) complex | Antimicrobial studies | |
Zn(II) chloride | Room temperature | Tetrahedral Zn(II) complex | Catalysis |
Biological Interactions
The compound inhibits enzymes via hydrogen bonding and hydrophobic interactions:
-
COX-2 Inhibition : Carboxylic acid binds to Arg120, while the methoxyphenyl group occupies a hydrophobic pocket .
-
Anticancer Activity : Induces apoptosis in HeLa cells (IC<sub>50</sub> = 12.5 μM) .
Stability Under Physiological Conditions
-
pH Stability : Stable at pH 5–7.5; degrades rapidly in strongly acidic (pH < 3) or basic (pH > 9) conditions.
Key Mechanistic Insights
-
Acid-Base Reactions : The carboxylic acid (pK<sub>a</sub> ≈ 4.2) deprotonates in basic media, enhancing solubility .
-
Steric Effects : The methyl group at N1 hinders reactions at the pyrazole’s 3-position, favoring 5-position reactivity.
This compound’s versatile reactivity underpins its utility in drug discovery, materials science, and catalysis. Continued research into its reaction pathways could unlock novel applications in targeted therapeutics and functional materials.
Scientific Research Applications
5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The methoxyphenyl group can enhance its binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Physicochemical and Functional Differences
Substituent Effects on Properties
- Ortho vs.
- Halogenation : Chlorinated derivatives (e.g., 5-(4-chlorophenyl) and 5-(2-chloro-4-methoxyphenyl)) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Electron-Withdrawing Groups : The difluoromethyl group in 5-(difluoromethyl)-1-methyl derivatives increases electronegativity, improving metabolic stability and resistance to oxidative degradation .
Spectral and Crystallographic Insights
- IR and NMR Profiles : The carboxylic acid moiety in all compounds shows characteristic IR stretches near 1700 cm⁻¹ (C=O) and broad O-H stretches (~2500–3000 cm⁻¹). ¹H NMR spectra distinguish substituents; for example, the ortho-methoxy group in the target compound causes distinct splitting patterns compared to para-substituted analogs .
- Crystal Packing : Structural studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid reveal hydrogen-bonded dimers via carboxylic acid groups, a feature likely shared by the target compound. Bulky substituents (e.g., cyclohexyl) disrupt packing efficiency, leading to lower melting points .
Biological Activity
5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyphenylhydrazine with appropriate carbonyl compounds, followed by carboxylation. Various methodologies have been reported, including the Knorr synthesis which utilizes 4-aryl-2,4-diketoesters and arylhydrazines under reflux conditions .
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:
1. Anticancer Activity
- Compounds containing the pyrazole scaffold have shown promising anticancer properties. Specifically, derivatives of 1H-pyrazole have been reported to inhibit the growth of multiple cancer cell lines including lung, breast (MDA-MB-231), and liver cancers (HepG2) .
- The mechanism of action often involves the inhibition of key cellular pathways that regulate proliferation and apoptosis .
2. Antimicrobial and Antifungal Properties
- The compound exhibits notable antifungal activity against several phytopathogenic fungi, outperforming established fungicides like boscalid in certain assays .
- Its antimicrobial properties extend to various bacterial strains, suggesting potential as a broad-spectrum antimicrobial agent .
3. Anti-inflammatory Effects
- Research indicates that pyrazole derivatives can modulate inflammatory responses, making them candidates for treating conditions characterized by excessive inflammation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
- The presence of a carboxylic acid group is vital for maintaining activity against neurotensin receptors, with modifications leading to decreased potency .
- Molecular docking studies highlight that specific substitutions on the pyrazole ring can enhance binding affinity and selectivity towards target proteins .
Case Studies
Several case studies illustrate the efficacy of this compound:
Case Study 1: Anticancer Evaluation
In a study assessing its anticancer effects, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, particularly in breast and liver cancer cells .
Case Study 2: Antifungal Activity
A comparative study demonstrated that this compound exhibited higher antifungal activity against seven different fungal strains compared to standard treatments. This suggests its potential as an effective antifungal agent .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid?
The compound can be synthesized via cyclocondensation reactions starting from ethyl acetoacetate, DMF-DMA, and substituted hydrazines. For example, the cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives forms the pyrazole core, followed by hydrolysis to yield the carboxylic acid moiety. Acid anhydrides or chlorides are often used to introduce substituents at the 5-position of the pyrazole ring . Key steps include:
- Reaction conditions : Reflux in ethanol or THF under nitrogen.
- Catalysts : No metal catalysts required; base-mediated hydrolysis (e.g., NaOH) for ester-to-acid conversion.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- ¹H-NMR and IR : Used to confirm functional groups (e.g., methoxy, carboxylic acid) and substitution patterns. The methoxy group typically shows a singlet at δ ~3.8 ppm, while the pyrazole protons appear as distinct multiplets .
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the pyrazole and methoxyphenyl rings, confirming planarity or distortion .
- Theoretical calculations : Density Functional Theory (DFT) optimizations (B3LYP/6-31G* basis set) validate experimental geometries and electronic properties .
Q. How is purity assessed during synthesis?
- Elemental analysis : Confirms C, H, N composition within ±0.4% of theoretical values .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity >98% .
- Melting point consistency : Sharp melting points (e.g., 212–216°C) indicate crystalline homogeneity .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in pharmacological studies?
Discrepancies in analgesic or anti-inflammatory activity may arise from:
- Substituent effects : The 2-methoxy group enhances π-stacking with target receptors, but steric hindrance from the 1-methyl group may reduce binding affinity. Comparative studies with analogs (e.g., 4-methoxyphenyl derivatives) can isolate structural contributions .
- Metabolic stability : Evaluate hepatic microsomal degradation to rule out rapid clearance as a cause of false-negative results .
- Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to differentiate partial agonism vs. assay noise .
Q. How can computational methods predict the compound’s reactivity or target interactions?
- Molecular docking (AutoDock Vina) : Simulate binding to cyclooxygenase (COX-2) or cannabinoid receptors. The carboxylic acid group often forms hydrogen bonds with Arg120 or Tyr355 residues .
- ADMET prediction (SwissADME) : LogP ~2.5 suggests moderate lipophilicity, balancing membrane permeability and solubility .
- Frontier Molecular Orbital (FMO) analysis : HOMO-LUMO gaps (~4.5 eV) indicate stability under physiological conditions .
Q. What experimental designs optimize structure-activity relationship (SAR) studies?
- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., replacing methoxy with halogens or alkyl groups) to map electronic and steric effects .
- 3D-QSAR models : CoMFA or CoMSIA analyses correlate spatial/electronic descriptors with bioactivity, guiding lead optimization .
- Crystallographic fragment screening : Soak crystals of target proteins (e.g., COX-2) with the compound to identify binding hotspots .
Q. How are stability and degradation profiles analyzed under varying conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via LC-MS; the carboxylic acid moiety is prone to decarboxylation under acidic conditions .
- pH-solubility profiles : Use shake-flask methods across pH 1–7.4. The compound shows poor solubility below pH 3 due to protonation of the carboxylate group .
Q. What analytical techniques resolve spectral ambiguities in complex mixtures?
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-14-11(9(7-13-14)12(15)16)8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,15,16) |
InChI Key |
WCSSFRVATILTLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.